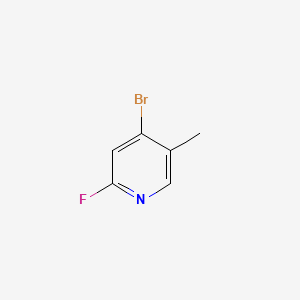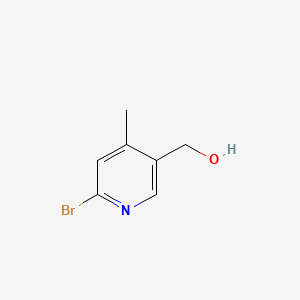
(6-Bromo-4-methyl-pyridin-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-4-methyl-pyridin-3-yl)-methanol, otherwise known as 6-bromo-4-methyl-3-hydroxy pyridine, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. 6-bromo-4-methyl-3-hydroxy pyridine has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
科学的研究の応用
Catalytic Applications
Another significant area of research involves the catalytic applications of pyridine derivatives. Alexandru Grozavu et al. (2020) presented a novel catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde as key reagents. This method leverages the unique reactivity pattern emerging from the interplay between aromatic and non-aromatic states of pyridines, enabling mono or double methylation at specific positions Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P., & Donohoe, T. (2020). Chemical Science.
Ligand Synthesis for Metal Complexes
Further, the synthesis of ligands for metal complexes represents another critical application. Darbre et al. (2002) synthesized ligands such as (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol, which were used to create ZnII complexes. These complexes demonstrated strong complexation and were tested for their catalytic activity in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H. (2002). European Journal of Inorganic Chemistry.
Structural and Molecular Studies
Research also encompasses the structural and molecular studies of pyridine derivatives. For instance, Percino et al. (2005) focused on the synthesis, characterization, and crystal structure analysis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from reactions involving (6-methylpyridin-2-yl)methanol. Such studies are essential for understanding the molecular and crystalline structures, which have implications for further chemical applications and material science Percino, M., Chapela, V., & Rodríguez-Barbarín, C. (2005). Journal of Chemical Research.
特性
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJPTUDWHAMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-4-methyl-pyridin-3-yl)-methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

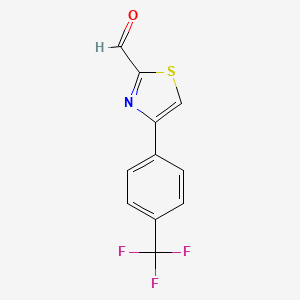
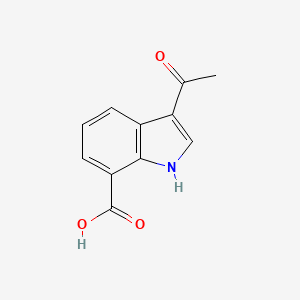
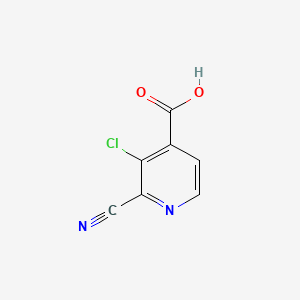
![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)
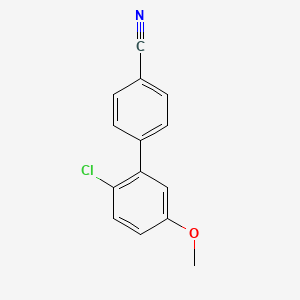
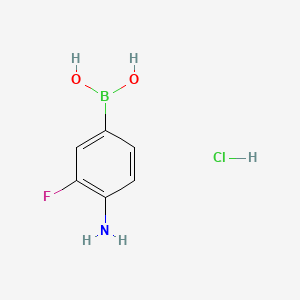
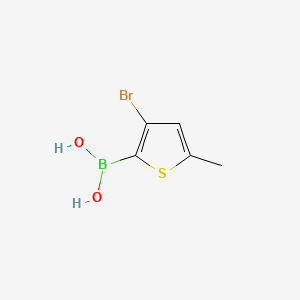
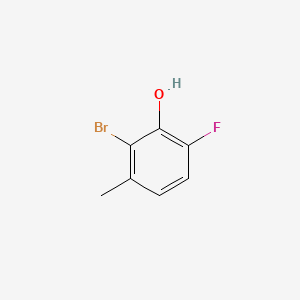
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)
